molecular formula C15H12N2O B13881518 5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one

5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B13881518
M. Wt: 236.27 g/mol
InChI Key: YWAHOZSEIGZPPC-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a methyl group at the 5-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinic acid with benzaldehyde, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound with a similar core structure.

    3-Phenyl-1,6-naphthyridin-2(1H)-one: Lacks the methyl group at the 5-position.

    5-Methyl-1,6-naphthyridin-2(1H)-one: Lacks the phenyl group at the 3-position.

Uniqueness

5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O/c1-10-12-9-13(11-5-3-2-4-6-11)15(18)17-14(12)7-8-16-10/h2-9H,1H3,(H,17,18)

InChI Key

YWAHOZSEIGZPPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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